molecular formula C16H16O3S B1517780 (2,5-Dimethylphenyl)(3-methanesulfonylphenyl)methanone CAS No. 1097016-69-7

(2,5-Dimethylphenyl)(3-methanesulfonylphenyl)methanone

Cat. No.: B1517780
CAS No.: 1097016-69-7
M. Wt: 288.4 g/mol
InChI Key: NYEIHCJWJSZNGM-UHFFFAOYSA-N
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Description

(2,5-Dimethylphenyl)(3-methanesulfonylphenyl)methanone: is a chemical compound with the molecular formula C16H16O3S and a molecular weight of 288.37 g/mol . This compound is characterized by its unique structure, which includes a benzene ring substituted with two methyl groups and a methanesulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various organic synthesis methods, including the Friedel-Crafts acylation reaction. This involves the reaction of 2,5-dimethylaniline with 3-methanesulfonylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

(2,5-Dimethylphenyl)(3-methanesulfonylphenyl)methanone: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can lead to the formation of alcohols or amines.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzene rings.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Reagents like halogens (Cl2, Br2) and strong bases (NaOH, KOH) are employed.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones

  • Reduction: Alcohols, amines

  • Substitution: Halogenated derivatives, hydroxylated derivatives

Scientific Research Applications

This compound has various applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

(2,5-Dimethylphenyl)(3-methanesulfonylphenyl)methanone: can be compared with other similar compounds, such as 2,6-dimethylbenzophenone and 3-methanesulfonylbenzophenone . While these compounds share structural similarities, This compound is unique due to its specific substitution pattern, which influences its reactivity and biological activity.

Comparison with Similar Compounds

  • 2,6-Dimethylbenzophenone

  • 3-Methanesulfonylbenzophenone

  • 4-Methoxybenzophenone

  • 2,4-Dimethylbenzophenone

(2,5-Dimethylphenyl)(3-methanesulfonylphenyl)methanone , its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(2,5-dimethylphenyl)-(3-methylsulfonylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3S/c1-11-7-8-12(2)15(9-11)16(17)13-5-4-6-14(10-13)20(3,18)19/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYEIHCJWJSZNGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)C2=CC(=CC=C2)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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